1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol

Catalog No.
S12575917
CAS No.
83776-51-6
M.F
C9H12S2
M. Wt
184.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol

CAS Number

83776-51-6

Product Name

1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol

IUPAC Name

1-(4-methylsulfanylphenyl)ethanethiol

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

InChI

InChI=1S/C9H12S2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3

InChI Key

BBBAWQXWJZXORT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)SC)S

1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol, also known as 4-(methylsulfanyl)phenylethanethiol, is an organic compound characterized by a thiol functional group (-SH) attached to a carbon chain that is further substituted with a methylsulfanyl group. This compound belongs to the class of thiols, which are known for their distinctive odors and reactivity due to the presence of the sulfur atom. The molecular formula for this compound is C9H12S2, and its structure features a phenyl ring substituted with a methylsulfanyl group at the para position relative to the ethyl chain containing the thiol group.

Typical of thiols:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfoxides. For example, treatment with hydrogen peroxide can convert thiols into disulfides.
  • Reduction: Under reducing conditions, disulfides can be reduced back to thiols using agents like sodium borohydride.
  • Substitution Reactions: The thiol group can undergo nucleophilic substitution reactions, where it can react with electrophiles to form thioethers or sulfonates.

These reactions are crucial for modifying the compound's properties and enhancing its utility in various applications.

Thiol compounds, including 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol, exhibit significant biological activities. They are known to function as antioxidants due to their ability to donate hydrogen atoms and scavenge free radicals. Additionally, thiols can interact with various biological targets, including proteins and enzymes, influencing cellular signaling pathways. This compound may also exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available compounds such as 4-bromotoluene and ethanethiol.
  • Nucleophilic Substitution: The bromine atom in 4-bromotoluene can be replaced by the thiol group from ethanethiol in the presence of a base like potassium carbonate.
  • Purification: The crude product is purified through methods such as recrystallization or column chromatography to obtain pure 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol.

This method allows for the efficient production of the desired compound with good yields.

1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol has several potential applications:

  • Flavoring Agent: Due to its characteristic odor, it may be used in food flavoring and fragrance formulations.
  • Pharmaceutical Intermediate: Its biological activity suggests potential use as an intermediate in the synthesis of therapeutics.
  • Chemical Reagent: It can act as a reagent in organic synthesis for introducing sulfur functionalities into other organic molecules.

Studies on the interactions of 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol with biological molecules are essential for understanding its potential therapeutic roles. Research indicates that thiols can modulate enzyme activities and influence redox states within cells. Investigating these interactions could reveal new pathways for drug development or therapeutic applications.

Several compounds share structural similarities with 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-MercaptobenzothiazoleC7H6S2NContains a thiazole ring; used in rubber production.
2-MercaptoethanolC2H6OSSimple thiol; widely used in biochemistry as a reducing agent.
3-Mercaptopropionic acidC3H6O2SContains a carboxylic acid group; used in drug synthesis.

Uniqueness:
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol's unique combination of the methylsulfanyl group and the ethane-1-thiol structure imparts distinct chemical properties compared to these similar compounds. Its specific reactivity profile and potential biological activities make it particularly interesting for further research in medicinal chemistry and materials science.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.03804273 g/mol

Monoisotopic Mass

184.03804273 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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